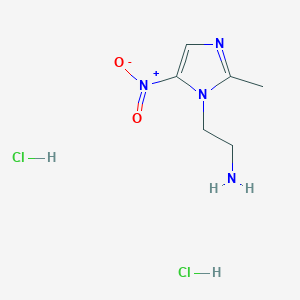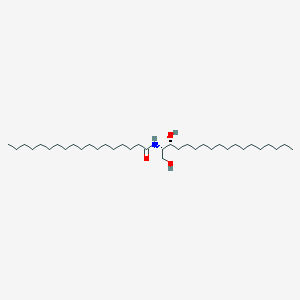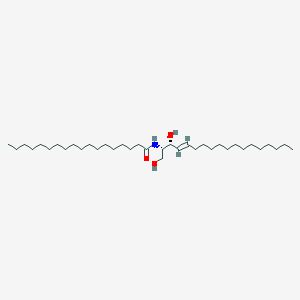
4-Amino-2-chloro-5-methylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Amino-2-chloro-5-methylpyrimidine and its derivatives involves various chemical reactions, showcasing the versatility of this compound in organic synthesis. For instance, the synthesis and crystal structure of related compounds have been determined, indicating the methods for creating complex structures from simple pyrimidine derivatives (Guo et al., 2007). Additionally, scalable syntheses have been developed for related compounds, highlighting industrial applicability and the potential for large-scale production (Lei Zhao et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of 4-Amino-2-chloro-5-methylpyrimidine reveals intricate details about its crystalline structure and bonding interactions. Studies have focused on the crystal structure and quantum chemical investigations of its complexes, providing insights into its molecular interactions and stability (N. C. Khalib et al., 2015).
Chemical Reactions and Properties
4-Amino-2-chloro-5-methylpyrimidine participates in various chemical reactions, demonstrating its reactivity and utility in synthesizing novel compounds. Research has explored its reactivity in nucleophilic substitution reactions and the formation of complex structures through reactions with different reagents, providing a foundation for developing new materials and pharmaceuticals (H. W. V. Meeteren & H. Plas, 2010).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Fused Pyrimidines
- Application: 4-Amino-2-chloro-5-methylpyrimidine can be used in the synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are precursors to fused pyrimidines . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, and others .
- Method: The synthesis involves hetero-annulation reactions, which are a group of reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .
- Results: The resulting fused pyrimidines have found widespread use in medicine .
-
Pharmaceutical Research
-
Anti-inflammatory Agents
- Application: Pyrimidines, including 4-Amino-2-chloro-5-methylpyrimidine, have been studied for their anti-inflammatory effects . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Amine-functionalized Metal–Organic Frameworks (MOFs)
- Application: Amine-functionalized MOFs have attracted much attention mainly for CO2 capture . 4-Amino-2-chloro-5-methylpyrimidine, with its amine group, could potentially be used in the synthesis of these MOFs .
- Method: The synthesis of amine-functionalized MOFs involves the use of amine-containing compounds, like 4-Amino-2-chloro-5-methylpyrimidine, and metal ions .
- Results: The resulting amine-functionalized MOFs have extremely high CO2 sorption capacity at low pressures .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWIJBRCXQUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401713 | |
| Record name | 4-Amino-2-chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-5-methylpyrimidine | |
CAS RN |
14394-70-8 | |
| Record name | 4-Amino-2-chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)






